molecular formula C13H13BrN2O3S B2879287 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379255-13-7

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2879287
CAS No.: 379255-13-7
M. Wt: 357.22
InChI Key: MBAUBAQOBWOYFJ-UHFFFAOYSA-N
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Description

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide is a chemical compound known for its potential applications in medicinal chemistry. It is characterized by the presence of an amino group, a bromophenyl group, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Derivatives with different functional groups replacing the bromine atom.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

Scientific Research Applications

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, its antiviral activity against Enterovirus 71 is attributed to its ability to inhibit viral replication by targeting viral proteins and disrupting their function. The compound’s sulfonamide group plays a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(4-bromophenyl)-4-methoxybenzamide
  • 3-amino-N-(4-bromophenyl)propanamide
  • 3-amino-4-bromophenol

Uniqueness

Compared to similar compounds, 3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide exhibits unique properties due to the presence of the sulfonamide group, which enhances its binding affinity to biological targets. This makes it a promising candidate for drug development and other applications .

Biological Activity

3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide, often referred to as a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential antiviral and antibacterial properties, as well as its role in inhibiting various biological pathways.

  • Molecular Formula : C13H13BrN2O3S
  • Molecular Weight : 357.22 g/mol
  • SMILES Notation : Cc1ccc(cc1N)S(=O)(=O)Nc1ccc(Br)c1

The biological activity of this compound is largely attributed to its sulfonamide group, which enables it to interact with specific molecular targets. The mechanism of action involves:

  • Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent catalysis. This is particularly relevant in its antiviral activity against pathogens like Enterovirus 71, where it disrupts viral replication by targeting viral proteins.
  • Antibacterial Activity : Similar mechanisms have been observed in its antibacterial applications, where it inhibits bacterial growth by interfering with folic acid synthesis pathways.

Biological Activity Overview

The compound has been studied for several key biological activities:

Antiviral Properties

Research indicates that this compound exhibits significant antiviral effects against various viruses, including:

  • Enterovirus 71 : Demonstrated ability to inhibit viral replication effectively.
  • Hepatitis B Virus (HBV) : Investigated for potential anti-HBV activity through modulation of intracellular factors like APOBEC3G, which plays a role in inhibiting HBV replication .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

  • NCI-60 Screening : The compound was evaluated against a panel of 60 cancer cell lines, showing selective cytotoxicity. The growth inhibition percentage varied across different cancer types, indicating its potential for targeted cancer therapy .
  • Cell Cycle Arrest : In vitro studies revealed that treatment with this compound could induce cell cycle arrest in cancer cells at the G1/S phase, leading to increased oxidative stress and subsequent apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis reveals how this compound stands out among related compounds:

Compound NameStructureKey Biological Activity
This compoundStructureAntiviral, Antibacterial, Anticancer
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide-Similar mechanism, but varied potency
3-amino-N-(4-methylphenyl)-4-methoxybenzene-1-sulfonamide-Different reactivity profile

Study 1: Antiviral Efficacy

In a study focusing on Enterovirus 71, the compound demonstrated a significant reduction in viral load in treated cells compared to controls. This was attributed to its ability to inhibit viral protein synthesis effectively.

Study 2: Cancer Cell Line Screening

The NCI's Developmental Therapeutics Program screened the compound against various cancer cell lines. Results indicated that it exhibited a GI50 (the concentration required to inhibit cell growth by 50%) ranging from low micromolar concentrations in sensitive cell lines to higher concentrations in resistant ones .

Study 3: Toxicity Assessment

To evaluate the safety profile, the compound was tested against non-cancerous human embryonic kidney cells (HEK293T). Results showed significantly lower toxicity compared to cancerous cells, suggesting a favorable therapeutic window for potential clinical applications .

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBAUBAQOBWOYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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